molecular formula C12H15NO4 B1217819 1-Carboxysalsoline CAS No. 88598-26-9

1-Carboxysalsoline

Cat. No.: B1217819
CAS No.: 88598-26-9
M. Wt: 237.25 g/mol
InChI Key: CJEFWISJWQNPSZ-UHFFFAOYSA-N
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Description

1-Carboxysalsoline, chemically designated as (1R)-6-hydroxy-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 31758-50-6), is a tetrahydroisoquinoline alkaloid derivative featuring a carboxylic acid substituent at the 1-position of its heterocyclic core . Its structure comprises a six-membered tetrahydroisoquinoline ring system with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 6 and 7, respectively, and a methyl group at position 1. The carboxylic acid moiety enhances its polarity, influencing solubility and interaction with biological targets such as enzymes and receptors.

This compound is biosynthesized via enzymatic modification of intermediates like salsolinol 1-carboxylate, highlighting its natural origin in certain plant species .

Properties

IUPAC Name

6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(11(15)16)8-6-10(17-2)9(14)5-7(8)3-4-13-12/h5-6,13-14H,3-4H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEFWISJWQNPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC(=C(C=C2CCN1)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88598-26-9, 31758-50-6
Record name 1,2,3,4-Tetrahydro-6-hydroxy-7-methoxy-1-methyl-1-isoquinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88598-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Carboxysalsoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088598269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC267397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267397
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-CARBOXYSALSOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD00LE5635
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Carboxysalsoline can be synthesized through various synthetic routes. One common method involves the methylation of salsoline followed by carboxylation. The reaction conditions typically involve the use of methylating agents such as methyl iodide and carboxylating agents like carbon dioxide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Carboxysalsoline undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form salsoline-1-carboxylate.

    Reduction: It can be reduced to form salsoline.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Salsoline-1-carboxylate.

    Reduction: Salsoline.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

1-Carboxysalsoline has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other isoquinoline alkaloids.

    Biology: It is studied for its role in metabolic pathways involving salsoline and salsolinol.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in neurological disorders.

    Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-carboxysalsoline involves its interaction with enzymes such as catechol O-methyltransferase. This enzyme catalyzes the methylation of this compound to form salsoline-1-carboxylate. The compound may also interact with other molecular targets and pathways involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The hydroxyl and methoxy groups in this compound enhance hydrogen-bonding capacity compared to halogenated analogs (e.g., 1-chloroisoquinoline-6-carboxylic acid), which exhibit stronger electron-withdrawing effects .
  • Core Rigidity: Tetrahydroisoquinoline and naphthalene cores provide planar rigidity, while cyclopentene derivatives offer conformational flexibility .

Pharmacological and Biochemical Activity

Enzyme Inhibition

This compound and salsolidine are both competitive inhibitors of catechol-O-methyltransferase (COMT) , an enzyme critical in dopamine metabolism. However, this compound’s carboxylic acid group may enhance binding affinity to COMT’s active site compared to salsolidine’s methoxy-rich structure .

Immunological Cross-Reactivity

Antibodies raised against salsolidine show minimal cross-reactivity with this compound due to epitope differences caused by the latter’s carboxylic acid group, underscoring structural specificity in immunological assays .

Biological Activity

1-Carboxysalsoline, a derivative of the α-carboline alkaloids, has garnered attention in recent years for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SARs).

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a pyridine ring fused with an indole backbone. This structure is essential for its biological activities, as it influences the compound's interactions with various molecular targets.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

  • Antitumor Activity : Preliminary studies indicate that this compound may possess significant antitumor properties. Research has shown that it can induce apoptosis in cancer cells through mechanisms involving topoisomerase inhibition and DNA cleavage stimulation. The compound's cytotoxicity was observed with IC50 values in the low micromolar range against various cancer cell lines .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective potential, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in neurodegeneration .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies depending on the type of microorganism, highlighting the importance of further research to elucidate its spectrum of activity and potential mechanisms .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Current research suggests that modifications to the core structure can significantly influence its potency and selectivity:

Structural ModificationEffect on Activity
Methylation at N-6Increased cytotoxicity
Hydroxyl substitutionsEnhanced neuroprotective effects
Alkyl chain additionsImproved antimicrobial activity

These findings suggest that strategic modifications to the compound's structure could enhance its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Mechanisms : A study demonstrated that this compound induced apoptosis in human cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The compound was shown to interact with topoisomerase II, leading to increased DNA damage and cell death .
  • Neuroprotection : In an experimental model of Alzheimer's disease, this compound exhibited protective effects against beta-amyloid-induced toxicity. It reduced oxidative stress markers and inflammation in neuronal cells, suggesting a potential role in neuroprotection .
  • Antimicrobial Studies : Research indicated that this compound had inhibitory effects on both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell membranes and inhibiting key metabolic pathways .

Future Directions

Despite promising findings regarding the biological activity of this compound, several areas require further investigation:

  • Mechanistic Studies : More detailed studies are needed to fully understand the molecular mechanisms underlying its biological activities.
  • Clinical Trials : Future clinical trials will be essential to evaluate the safety and efficacy of this compound in humans.
  • Expanded SAR Research : Continued exploration of SAR will help identify optimal modifications for enhancing activity against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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